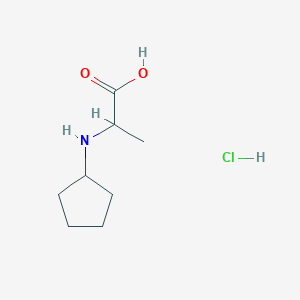
2-(Cyclopentylamino)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is also known by its IUPAC name, cyclopentylalanine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
準備方法
The synthesis of 2-(Cyclopentylamino)propanoic acid hydrochloride involves several steps. One common method includes the reaction of cyclopentylamine with an appropriate precursor under controlled conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-(Cyclopentylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
2-(Cyclopentylamino)propanoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
作用機序
The mechanism of action of 2-(Cyclopentylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-(Cyclopentylamino)propanoic acid hydrochloride can be compared with other similar compounds, such as:
Cyclopentylalanine: This compound is structurally similar but lacks the hydrochloride group.
Cyclopentylamine: This compound is a precursor in the synthesis of this compound.
Propanoic acid derivatives: These compounds share a similar backbone structure but differ in their functional groups and properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties.
生物活性
2-(Cyclopentylamino)propanoic acid hydrochloride, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C8H16ClN
- Molecular Weight : 175.68 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of amino acid receptors. It acts as an antagonist at certain glutamate receptors, which are crucial in various neurological processes. This modulation can lead to neuroprotective effects and potential therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Activity : Studies have demonstrated its ability to protect neurons from excitotoxicity, a process where excessive stimulation by neurotransmitters leads to neuronal injury or death.
- Anticonvulsant Properties : The compound has shown promise in reducing seizure activity in animal models, suggesting its potential use in treating epilepsy.
- Modulation of Pain Perception : Preliminary data suggest that it may influence pain pathways, providing a basis for further investigation into its analgesic properties.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal death in vitro | |
| Anticonvulsant | Decreased seizure frequency in models | |
| Analgesic | Altered pain response |
Case Study: Anticonvulsant Efficacy
A study conducted on rodent models evaluated the anticonvulsant efficacy of this compound. The results indicated a significant reduction in seizure frequency compared to control groups. The mechanism was hypothesized to involve enhanced GABAergic activity and inhibition of excitatory neurotransmission.
Case Study: Neuroprotection Against Excitotoxicity
In another investigation, the compound was tested for its neuroprotective effects against glutamate-induced excitotoxicity. Neuronal cultures treated with the compound exhibited lower levels of apoptosis and preserved synaptic integrity, highlighting its potential for protecting against neurodegenerative conditions.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
2-(cyclopentylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)9-7-4-2-3-5-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
InChIキー |
RFECBSBPSGUZHL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NC1CCCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















